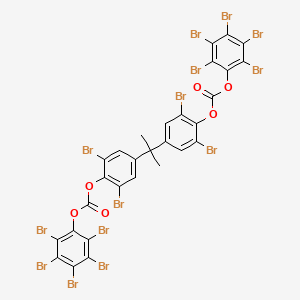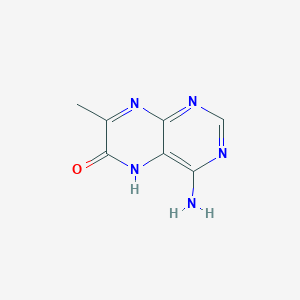![molecular formula C13H20N4O2 B13793175 3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea CAS No. 17607-23-7](/img/structure/B13793175.png)
3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea involves several steps. One common method includes the reaction of 3-amino-5-methylphenyl isocyanate with dimethylamine . The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product. Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness .
化学反应分析
3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
科学研究应用
3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea can be compared with other similar compounds such as:
3-[(Dimethylcarbamoyl)amino]phenyl dimethylcarbamate: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
N,N’‘-(4-methyl-1,3-phenylene)bis[N’,N’-dimethylurea]: Another structurally related compound with unique applications and reactivity.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
17607-23-7 |
|---|---|
分子式 |
C13H20N4O2 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
3-[3-(dimethylcarbamoylamino)-2-methylphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C13H20N4O2/c1-9-10(14-12(18)16(2)3)7-6-8-11(9)15-13(19)17(4)5/h6-8H,1-5H3,(H,14,18)(H,15,19) |
InChI 键 |
NEVYNAFJLYYHPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1NC(=O)N(C)C)NC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13793103.png)


![3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one](/img/structure/B13793117.png)

![Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-](/img/structure/B13793132.png)





![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)

